3,3,3-trifluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propane-1-sulfonamide
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Overview
Description
“3,3,3-trifluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propane-1-sulfonamide” is a complex organic compound. It contains a trifluoromethyl group (CF3), a sulfonamide group (SO2NH2), a furan ring, and a pyridine ring. The presence of these functional groups suggests that this compound could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The furan and pyridine rings are aromatic, which could contribute to the stability of the molecule. The trifluoromethyl group is highly electronegative, which could make the molecule polar .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For instance, the trifluoromethyl group is known to be quite reactive. The furan and pyridine rings might also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could make the compound more lipophilic, which could affect its solubility in various solvents .Scientific Research Applications
Environmental Degradation and Fate
Studies have examined the microbial degradation of polyfluoroalkyl chemicals, revealing that abiotic and microbial degradation processes can lead to the formation of perfluoroalkyl acids (PFAAs), highlighting the environmental persistence and toxicological concerns associated with these compounds (Liu & Avendaño, 2013). Moreover, the review on the developmental toxicity of perfluoroalkyl acids underlines the importance of understanding the hazards these compounds may pose, particularly PFOS and PFOA, which have been found to exhibit developmental and reproductive toxicities (Lau, Butenhoff, & Rogers, 2004).
Toxicological Impacts
Research into the immunotoxic effects of perfluorinated compounds, including PFOS and PFOA, has shown alterations in immune responses, suggesting potential health risks from exposure to these compounds. This underscores the need for risk assessments and management strategies for perfluorinated compounds to protect human health and the environment (DeWitt, Peden‐Adams, Keller, & Germolec, 2012).
Biodegradation and Environmental Management
The biodegradation of fluorinated alkyl substances has been a subject of study, aiming to understand the mechanisms through which these compounds are broken down in the environment and to assess their persistence. Findings suggest that certain fluorinated substances can undergo microbial degradation under specific conditions, offering insights into potential remediation strategies (Frömel & Knepper, 2010).
Novel Treatment Technologies
Exploration of novel treatment technologies for PFAS compounds, such as PFOS and PFOA, has been critical in developing more effective remediation methods for contaminated water and soil. These technologies aim to address the challenges posed by the unique physicochemical properties of perfluorinated compounds, including their solubility, persistence, and bioaccumulation potential (Kucharzyk, Darlington, Benotti, Deeb, & Hawley, 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3,3,3-trifluoro-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O3S/c14-13(15,16)2-4-22(19,20)18-7-10-5-12(8-17-6-10)11-1-3-21-9-11/h1,3,5-6,8-9,18H,2,4,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAVTBUZMLWIKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CN=CC(=C2)CNS(=O)(=O)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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